molecular formula C8H18ClNO2 B153142 Tert-butyl 2-amino-2-methylpropanoate hydrochloride CAS No. 84758-81-6

Tert-butyl 2-amino-2-methylpropanoate hydrochloride

Cat. No. B153142
CAS RN: 84758-81-6
M. Wt: 195.69 g/mol
InChI Key: YZKDXIFGPWUKTI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is a chemical compound that is related to various research studies focusing on the synthesis and characterization of amino acid derivatives and their analogs. These compounds are of interest due to their potential applications in pharmaceuticals and material science.

Synthesis Analysis

The synthesis of related compounds often begins with enantiomerically enriched precursors. For instance, an enantioselective synthesis of a tert-butoxycarbonyl amino acid derivative starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is obtained via Sharpless asymmetric dihydroxylation . Another synthesis approach involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Additionally, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester leads to the synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester .

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis is also employed to determine the crystal and molecular structure, revealing intramolecular hydrogen bonding and other stabilizing interactions .

Chemical Reactions Analysis

The tert-butyl group in these compounds often serves as a protecting group that can be selectively cleaved to reveal functional groups that can undergo further chemical reactions. For example, after the cleavage of the tert-butyl ester, the resulting amino acid can be coupled with other amino acids or amides . Amine exchange reactions are also observed with tert-butyl-containing triazine derivatives, leading to the formation of ion associates in aqueous or aqueous alcoholic solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino acid derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, which can affect the solubility and reactivity of these compounds. The intramolecular hydrogen bonds observed in some of these compounds can also influence their melting points, boiling points, and thermal stability .

Scientific Research Applications

  • Synthesis of Cryptophycin-24 (Arenastatin A) : This compound is utilized in the efficient synthesis of cryptophycins, which are potent antitumor agents (Eggen et al., 2000).

  • Polymorphic Forms in Crystallography : It is used in studying the crystal structures of compounds, particularly in identifying polymorphic forms, as demonstrated in the research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester (Gebreslasie et al., 2011).

  • Application in Asymmetric Synthesis : It has been used in the asymmetric synthesis of various compounds, such as 3,6-dideoxy-3-amino-L-talose, which is important in carbohydrate chemistry (Csatayová et al., 2011).

  • Peptide Research : The compound has applications in peptide research, where it's used for modifications in the structure of amino acids for NMR studies (Tressler & Zondlo, 2014).

  • Enantioselective Alkylation : It is used in enantioselective alkylation, a key process in the synthesis of amino acids and their derivatives (Shirakawa et al., 2014).

  • Synthesis of Hydroxy-Methylpropanoic Acid Esters : The compound is used in the highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, which are valuable building blocks in synthetic chemistry (Jeulin et al., 2007).

  • Synthesis of β-Alanine Derivatives : It has been employed in the synthesis of β-alanine derivatives, which are analogues of aromatic amino acids (Arvanitis et al., 1998).

  • NMR Studies in High-Molecular-Weight Systems : It's used in NMR studies for high-molecular-weight systems, aiding in the measurement of ligand binding affinities (Chen et al., 2015).

Safety And Hazards

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Tert-butyl 2-amino-2-methylpropanoate hydrochloride is used for research purposes . Its future directions are likely to be influenced by the results of ongoing research and development efforts in the field of chemistry and related disciplines.

properties

IUPAC Name

tert-butyl 2-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2,3)11-6(10)8(4,5)9;/h9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKDXIFGPWUKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479659
Record name Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-2-methylpropanoate hydrochloride

CAS RN

84758-81-6
Record name Tert-butyl 2-amino-2-methylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-alanine, 1,1-dimethylethyl ester, hydrochloride (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wu, C Wang, C Häberli, KL White… - Bioorganic & medicinal …, 2018 - Elsevier
Urea carboxylic acids, products of aryl hydantoin hydrolysis, were recently identified as a new antischistosomal chemotype. We now describe a baseline structure–activity relationship (…
Number of citations: 6 www.sciencedirect.com
JM Brouwer, P Lan, AD Cowan, JP Bernardini… - Molecular cell, 2017 - cell.com
Certain BH3-only proteins transiently bind and activate Bak and Bax, initiating their oligomerization and the permeabilization of the mitochondrial outer membrane, a pivotal step in the …
Number of citations: 54 www.cell.com
MK Mann, CA Zepeda-Velázquez… - Journal of medicinal …, 2021 - ACS Publications
… Compound S30 was prepared as described for S28, using tert-butyl 2-amino-2-methylpropanoate hydrochloride (57 mg, 0.290 mmol) as amine. White powder; yield 64% (40 mg, 0.093 …
Number of citations: 7 pubs.acs.org

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